Acid green 20

Description

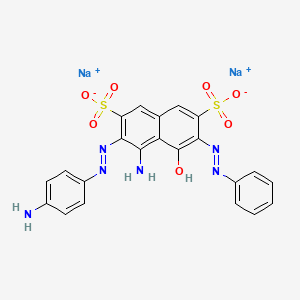

The exact mass of the compound Disodium 4-amino-3-((4-aminophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is 586.03172778 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O7S2.2Na/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCGYVHOTSGFBE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889493 | |

| Record name | C.I. Acid Green 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5850-39-5 | |

| Record name | C.I. 20495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-(4-aminophenyl)diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Green 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-3-[(4-aminophenyl)azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acid Green 20 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2DDY9TPC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Green 20 (CAS 5850-39-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 20, identified by the CAS number 5850-39-5, is a synthetic dye belonging to the double azo class of compounds.[1] Primarily utilized in the textile and paper industries, its properties and potential applications are of interest to various scientific disciplines. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound. While its use in industrial dyeing is well-documented, its application in biological research and drug development is not extensively reported in publicly available literature. This document consolidates the available technical data to serve as a foundational resource for researchers.

Chemical and Physical Properties

This compound is a dark green to black powder.[1][2][3] Its chemical structure as a disodium (B8443419) salt of a complex aromatic sulfonic acid renders it soluble in water.[1][2][3][4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5850-39-5 | [1][3] |

| C.I. Name | This compound, C.I. 20495 | [1][3] |

| Molecular Formula | C22H16N6Na2O7S2 | [1][5] |

| Molecular Weight | 586.51 g/mol | [1][5] |

| Appearance | Dark green to black powder | [1][2][3] |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) and soluble fiber element, insoluble in other organic solvents. | [1][2][3][4] |

| Melting Point | >300°C | [4] |

Table 2: Color Properties in Different Chemical Environments

| Condition | Observed Color | Reference |

| Aqueous Solution | Dark blue-green | [1][2][3] |

| Concentrated H2SO4 | Blue-green | [1][3] |

| Diluted H2SO4 | Blue precipitate | [1][3] |

| Concentrated HNO3 | Brown solution | [1][3] |

| 10% NaOH Solution | Purple solution | [1][2][3] |

Synthesis

The manufacturing of this compound involves a multi-step diazotization and coupling process.

Logical Flow of Synthesis

Below is a diagram illustrating the key steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

Spectral and Toxicological Data

Detailed quantitative spectral and toxicological data for this compound are not extensively available in the scientific literature.

Table 3: Spectral Properties

| Parameter | Value | Reference |

| UV-Vis Absorption Maxima (λmax) | Data not available | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Excitation Maxima | Data not available | |

| Fluorescence Emission Maxima | Data not available | |

| Fluorescence Quantum Yield (Φ) | Data not available |

Table 4: Toxicological and Safety Information

| Parameter | Information | Reference |

| Acute Toxicity (LD50/LC50) | Unlisted | [2] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [2] |

| Mutagenicity | Mutagenicity data reported | [2] |

| Hazards | Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. Possible risks of irreversible effects. | [2] |

| Handling Precautions | Wear appropriate protective eyeglasses, gloves, and clothing. Use in a well-ventilated area or with an approved respirator. | [2] |

Experimental Protocols

While specific protocols for the use of this compound in a research laboratory setting are scarce, this section provides a detailed protocol for its decolorization based on a published study and a general protocol for dyeing wool.

Protocol for Sonocatalytic Decolorization of this compound

This protocol is based on the optimization of this compound decolorization using ultrasound and hydrogen peroxide.[2]

Objective: To achieve efficient decolorization of an aqueous solution of this compound.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Ultrasonic bath or probe with controllable power output

-

pH meter

-

Spectrophotometer

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.

-

pH Adjustment: Adjust the initial pH of the this compound solution to approximately 4.85 using H₂SO₄ or NaOH.

-

Addition of H₂O₂: Add hydrogen peroxide to the solution to achieve a final concentration of approximately 1.94 mM.

-

Ultrasonic Irradiation: Submerge the reaction vessel in an ultrasonic bath or place the ultrasonic probe in the solution. Apply an ultrasonic power density of 1.08 W/mL.

-

Reaction Time: Irradiate the solution for a sufficient duration, monitoring the decolorization progress.

-

Analysis: At regular intervals, withdraw aliquots of the solution and measure the absorbance at the wavelength of maximum absorption (λmax) for this compound using a spectrophotometer to determine the extent of decolorization.

Experimental Workflow Diagram:

References

- 1. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 2. Optimization for decolorization of azo dye this compound by ultrasound and H2O2 using response surface methodology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Acid Green 20 (C.I. 61570)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 20, with the molecular formula C₂₂H₁₆N₆Na₂O₇S₂, is a disodium (B8443419) salt belonging to the double azo class of dyes.[1][2] Its primary applications are in the dyeing of materials such as wool, silk, polyamide fibers, leather, and paper.[1][2][3] While its use in direct biological research as a stain or probe is not extensively documented, a notable area of investigation involves its degradation through advanced oxidation processes. This guide provides a comprehensive overview of the molecular properties, synthesis, and a detailed experimental protocol for a researched application of this compound. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Molecular Properties and Specifications

This compound, also known by its Colour Index name C.I. 20495 and CAS number 5850-39-5, is a dark green to black powder.[1][2][3] It is soluble in water, slightly soluble in ethanol, and insoluble in most other organic solvents.[2][3] The aqueous solution of this compound is dark blue-green, turning purple upon the addition of a concentrated sodium hydroxide (B78521) solution.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆N₆Na₂O₇S₂ | [1][2][3][4] |

| Molecular Weight | 586.51 g/mol | [1][2][3][4][5] |

| CAS Number | 5850-39-5 | [1][2][4] |

| C.I. Name | This compound, 20495 | [1][2][3] |

| Appearance | Dark green to green-black powder | [1][2][3][4] |

| Melting Point | >300°C | [4] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1][2][3][4] |

Table 2: Chemical Reactivity and Stability

| Condition | Observation | Reference |

| In 10% Sodium Hydroxide | Purple solution | [1][2][3][4] |

| In Concentrated Sulfuric Acid | Blue-green solution, turns blue with precipitation upon dilution | [1][2][3][4] |

| In Concentrated Nitric Acid | Brown solution | [1][2][3][4] |

| Stability | Stable under normal temperatures and pressures | [5] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents | [5] |

| Hazardous Decomposition | Irritating and toxic fumes and gases | [5] |

Manufacturing Process

The synthesis of this compound involves a multi-step diazotization and coupling process. The general workflow is outlined below.

Research Applications and Experimental Protocols

While primarily an industrial dye, this compound has been the subject of environmental research, particularly in the context of wastewater treatment. One notable study focuses on its decolorization using ultrasonic irradiation in the presence of hydrogen peroxide (H₂O₂).[5][6] This process is an advanced oxidation technique for breaking down non-biodegradable azo dyes.

Experimental Protocol: Ultrasonic-Assisted Decolorization of this compound

This protocol is based on the optimization study for the decolorization of this compound using ultrasound and H₂O₂.[1][3][5]

Objective: To determine the optimal conditions for the decolorization of an aqueous solution of this compound.

Materials:

-

This compound (AG 20)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Ultrasonic bath/probe system with power control

-

Spectrophotometer

-

pH meter

Experimental Workflow:

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. From this, prepare test solutions of the desired initial concentration.

-

Parameter Optimization: The efficiency of decolorization is dependent on several factors. A response surface methodology (RSM) based on a Box-Behnken design can be employed to optimize the process. The key independent variables to investigate are:

-

Ultrasonic power density (W/mL)

-

Initial pH of the dye solution

-

H₂O₂ concentration (mM)

-

-

Decolorization Experiment: a. Take a known volume of the this compound test solution. b. Adjust the initial pH to the desired value using H₂SO₄ or NaOH. c. Add the calculated amount of H₂O₂ solution. d. Place the solution in the ultrasonic apparatus and begin irradiation at the selected power density. e. Withdraw samples at predetermined time intervals.

-

Analysis: a. Measure the absorbance of each sample at the maximum absorbance wavelength (λmax) of this compound using a spectrophotometer. b. The decolorization efficiency (%) can be calculated using the following formula: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Optimized Conditions: A study found the optimal conditions for the decolorization of this compound to be:

Under these conditions, a decolorization rate of 96.3% was experimentally observed.[1][3]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Dust inhalation should be avoided, and the material should be used in a well-ventilated area.[5]

Table 3: Health and Safety Information

| Hazard | Description | First Aid Measures |

| Eye Contact | May cause irritation and inflammation.[5] | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5] |

| Skin Contact | Prolonged or repeated contact may cause skin irritation.[5] | Flush skin with plenty of soap and water.[5] |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation.[5] | If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention.[5] |

| Inhalation | May cause irritation of the respiratory tract.[5] | Remove from exposure to fresh air. Seek medical attention if symptoms persist.[5] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[5] | N/A |

| Mutagenicity | Mutagenicity data has been reported.[5] | N/A |

Conclusion

This compound is a well-characterized azo dye with established industrial applications. For the research community, its primary relevance lies in studies of environmental remediation and advanced oxidation processes. The detailed protocol for its ultrasonic-assisted decolorization provides a basis for further investigation into the degradation of azo dyes. While direct applications in cellular biology or drug development have not been identified, a thorough understanding of its chemical properties and reactivity is essential for any potential future explorations in these fields. Researchers should always consult the material safety data sheet (MSDS) before use and handle the compound with appropriate care.

References

- 1. Optimization for decolorization of azo dye this compound by ultrasound and H{sub 2}O{sub 2} using response surface methodology (Journal Article) | ETDEWEB [osti.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Fluorescent Dye | 5850-39-5 | Invivochem [invivochem.com]

- 5. Optimization for decolorization of azo dye this compound by ultrasound and H2O2 using response surface methodology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. medchemexpress.com [medchemexpress.com]

Unraveling the Biological Interactions of Acid Green 20: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 20, a synthetic dye belonging to the triarylmethane class, is widely utilized in the textile, leather, and paper industries for its vibrant green hue.[1][2][3][4][5] While its industrial applications are well-documented, a comprehensive understanding of its mechanism of action at a molecular and cellular level remains largely unexplored in the context of drug development and biomedical research. This technical guide synthesizes the currently available information on this compound, focusing on its chemical properties, toxicological data, and potential biological interactions, while also highlighting the significant gaps in the existing knowledge base.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to postulating its potential biological interactions. As an acid dye, it is an anionic compound, typically available as a sodium salt. Its solubility in water and polar solvents facilitates its use in various industrial processes.

| Property | Value | Reference |

| Molecular Formula | C22H16N6Na2O7S2 | [6] |

| Molecular Weight | 586.51 g/mol | [6] |

| Appearance | Dark green to black powder | [1][3] |

| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in other organic solvents. | [1][3] |

Toxicological Profile

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | [6] |

| Skin Irritation | May cause skin irritation in sensitive individuals. | [6] |

| Eye Irritation | May cause eye irritation. | [6] |

| Respiratory Irritation | May cause respiratory tract irritation. | [6] |

Postulated Mechanisms of Cellular Interaction

In the absence of direct studies on the mechanism of action of this compound, we can infer potential interactions based on the behavior of other anionic dyes and compounds with similar chemical structures.

Membrane Interaction and Cellular Uptake

The anionic nature of this compound suggests that its interaction with the cell membrane, which carries a net negative charge, may be limited under normal physiological conditions. However, cellular uptake could potentially occur through endocytic pathways. The process can be visualized as follows:

Induction of Apoptosis

A study on green tattoo ink, which may contain various green pigments, demonstrated the induction of apoptosis in macrophages.[7] While the specific components of the ink were not detailed, it raises the possibility that certain green dyes, potentially including this compound, could trigger programmed cell death. The general mechanism of apoptosis induction involves a cascade of caspase activation.

References

Photostability and Degradation of Acid Green 20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photostability and degradation of the synthetic dye, Acid Green 20. While specific literature on the direct photodegradation of this compound is limited, this document synthesizes available data on its degradation through advanced oxidation processes, draws parallels from the photodegradation of structurally similar dyes, and outlines established methodologies for assessing the photostability of chemical compounds. The guide includes quantitative data from relevant studies, detailed experimental protocols, and visual representations of experimental workflows and degradation principles to serve as a valuable resource for researchers in the field.

Introduction

This compound is a synthetic dye whose stability under light exposure is a critical parameter in its various applications. Understanding its photostability and degradation pathways is essential for predicting its environmental fate, ensuring the quality of products in which it is used, and developing effective degradation methodologies for wastewater treatment. This guide aims to provide an in-depth technical understanding of these aspects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₁₆N₆Na₂O₇S₂ |

| Molecular Weight | 586.51 g/mol |

| Appearance | Green powder |

| pH (in solution) | 5.5 - 6.5 |

Degradation of this compound: An Overview

The degradation of this compound can be induced through various mechanisms, with a notable example being advanced oxidation processes (AOPs). One study has extensively investigated its decolorization using a combination of ultrasound and hydrogen peroxide (H₂O₂).

Degradation via Ultrasound and H₂O₂

An investigation into the decolorization of this compound using ultrasonic irradiation in the presence of H₂O₂ revealed that the degradation efficiency is significantly influenced by several operational parameters. A Box-Behnken design was employed to optimize the process, and a quadratic model was developed to describe the relationship between the variables and the decolorization efficiency.

The study identified the following optimal conditions for the decolorization of this compound[1]:

-

Ultrasonic Power Density: 1.08 W/mL

-

Initial pH: 4.85

-

H₂O₂ Concentration: 1.94 mM

Under these optimized conditions, a predicted decolorization rate of 96.8% was achieved, with experimental results confirming a rate of 96.3%[1].

Table 1: Influence of Operational Parameters on the Decolorization of this compound by Ultrasound/H₂O₂

| Parameter | Range Studied | Optimal Value | Decolorization Efficiency (%) at Optimal Conditions |

| Ultrasonic Power Density (W/mL) | 0.6 - 1.2 | 1.08 | 96.3 |

| Initial pH | 3 - 7 | 4.85 | 96.3 |

| H₂O₂ Concentration (mM) | 1 - 3 | 1.94 | 96.3 |

Photostability and Photodegradation

The photodegradation of dyes can proceed through different mechanisms, including photooxidation, photoreduction, and photosensitization. The presence of oxygen can significantly influence the degradation pathway, often leading to the formation of reactive oxygen species (ROS) that attack the dye molecule.

For analogous dyes, such as Acid Green 25 (an anthraquinone (B42736) dye), studies on photocatalytic degradation using semiconductors like TiO₂ and ZnO have shown that the degradation process follows first-order kinetics[3]. The degradation rate is influenced by factors such as the initial dye concentration, catalyst loading, and the pH of the medium[3].

Expected Photodegradation Kinetics

Based on studies of other dyes, the photodegradation of this compound is expected to follow pseudo-first-order kinetics. The rate of degradation can be described by the following equation:

ln(C₀/C) = k_app * t

Where:

-

C₀ is the initial concentration of this compound.

-

C is the concentration of this compound at time t.

-

k_app is the apparent pseudo-first-order rate constant.

Experimental Protocols

This section provides detailed methodologies for assessing the degradation of this compound, based on established protocols for similar compounds.

Protocol for Degradation by Ultrasound and H₂O₂

This protocol is based on the study by Zhang et al. (2009).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.

-

Experimental Setup:

-

Use a temperature-controlled ultrasonic cleaning bath.

-

Place a known volume of the this compound solution of a specific concentration into a reaction vessel.

-

Adjust the pH of the solution using H₂SO₄ or NaOH.

-

Add the desired concentration of H₂O₂.

-

Place the reaction vessel in the ultrasonic bath and start the irradiation.

-

-

Sample Analysis:

-

At specific time intervals, withdraw samples from the reaction vessel.

-

Measure the absorbance of the samples at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Calculate the decolorization efficiency using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

Protocol for Photostability Assessment

This is a general protocol for assessing the photostability of a dye.

-

Preparation of Sample Solutions: Prepare solutions of this compound of known concentration in a transparent and inert solvent (e.g., water or a suitable buffer).

-

Light Exposure:

-

Use a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a combination of UV and visible lamps).

-

Expose the sample solutions to a controlled intensity of light for a defined period.

-

Simultaneously, keep a control sample in the dark at the same temperature to account for any thermal degradation.

-

-

Monitoring Degradation:

-

At regular time intervals, withdraw aliquots of the exposed and dark control samples.

-

Analyze the concentration of this compound using a suitable analytical method, such as:

-

UV-Vis Spectrophotometry: Monitor the decrease in absorbance at the λmax of the dye.

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the parent dye and any degradation products.

-

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.

-

Determine the photodegradation rate constant by fitting the data to a suitable kinetic model (e.g., pseudo-first-order).

-

Visualization of Workflows and Pathways

Experimental Workflow for Photostability Assessment

Caption: Workflow for assessing the photostability of this compound.

General Principle of Dye Photodegradation

Caption: General pathways of dye photodegradation.

Conclusion

This technical guide has summarized the available information on the degradation of this compound, with a focus on an advanced oxidation process, and has provided a framework for assessing its photostability based on general principles and established methodologies. While direct photodegradation studies on this compound are needed to provide more specific quantitative data, the information and protocols presented here offer a solid foundation for researchers and professionals working with this dye. The provided workflows and diagrams serve to visually simplify the complex processes involved in dye degradation studies.

References

Synthesis and Manufacturing of Acid Green 20: A Technical Guide

C.I. Name: Acid Green 20 C.I. Number: 20495 CAS Number: 5850-39-5 Molecular Formula: C₂₂H₁₆N₆Na₂O₇S₂ Molecular Weight: 586.51 g/mol

Introduction

This compound is a water-soluble, anionic diazo dye characterized by its dark green hue. It finds extensive application in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Its utility also extends to the coloring of paper and leather. This technical guide provides an in-depth overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and process visualizations. This document is intended for researchers, chemists, and professionals involved in the development and manufacturing of dyes and related chemical products.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process involving the sequential diazotization and coupling of aromatic amines, followed by a reduction reaction. The primary raw materials for this synthesis are p-nitroaniline, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), and aniline (B41778).

The logical workflow of the synthesis is as follows:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Diazotization of p-Nitroaniline

Objective: To convert p-nitroaniline into its corresponding diazonium salt.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| p-Nitroaniline | 138.12 | 1.0 |

| Sodium Nitrite | 69.00 | 1.05 |

| Hydrochloric Acid (37%) | 36.46 | 2.5 |

| Water | 18.02 | - |

| Ice | - | - |

Procedure:

-

In a jacketed glass reactor, prepare a suspension of p-nitroaniline (1.0 eq.) in water.

-

Add hydrochloric acid (2.5 eq.) to the suspension and stir to form a solution of p-nitroaniline hydrochloride.

-

Cool the mixture to 0-5 °C using a circulating chiller and the addition of ice to the reactor.

-

In a separate vessel, dissolve sodium nitrite (1.05 eq.) in water.

-

Slowly add the sodium nitrite solution to the p-nitroaniline hydrochloride solution, maintaining the temperature between 0-5 °C. The addition should be done below the surface of the reaction mixture.

-

Stir the reaction mixture for 1-2 hours at 0-5 °C after the addition is complete.

-

Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

-

The resulting solution of diazotized p-nitroaniline is used immediately in the next step.

Step 2: First Coupling Reaction

Objective: To couple the diazotized p-nitroaniline with H-acid under acidic conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| H-acid | 319.31 | 1.0 |

| Sodium Carbonate | 105.99 | As needed |

| Water | 18.02 | - |

| Diazotized p-Nitroaniline | - | 1.0 |

Procedure:

-

In a separate reactor, dissolve H-acid (1.0 eq.) in water. Adjust the pH to 6.5-7.0 with a sodium carbonate solution to ensure complete dissolution.

-

Cool the H-acid solution to 5-10 °C.

-

Slowly add the previously prepared diazotized p-nitroaniline solution to the H-acid solution over 2-3 hours.

-

Maintain the temperature at 5-10 °C and a pH of 5.0-6.0 during the coupling reaction. The pH can be adjusted with a dilute solution of sodium carbonate.

-

After the addition is complete, stir the reaction mixture for an additional 3-4 hours, allowing the temperature to rise to room temperature.

-

The completion of the coupling reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting product is a monoazo intermediate.

Step 3: Diazotization of Aniline

Objective: To prepare diazotized aniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Aniline | 93.13 | 1.0 |

| Sodium Nitrite | 69.00 | 1.05 |

| Hydrochloric Acid (37%) | 36.46 | 2.5 |

| Water | 18.02 | - |

| Ice | - | - |

Procedure:

-

In a separate vessel, dissolve aniline (1.0 eq.) in a mixture of hydrochloric acid (2.5 eq.) and water.

-

Cool the aniline hydrochloride solution to 0-5 °C.

-

Prepare a solution of sodium nitrite (1.05 eq.) in water.

-

Slowly add the sodium nitrite solution to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C.

-

Stir for 1 hour at 0-5 °C and check for completion of diazotization with starch-iodide paper.

Step 4: Second Coupling Reaction

Objective: To couple the monoazo intermediate with diazotized aniline under alkaline conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Monoazo Intermediate | - | 1.0 |

| Diazotized Aniline | - | 1.0 |

| Sodium Hydroxide | 40.00 | As needed |

Procedure:

-

To the reactor containing the monoazo intermediate, adjust the pH to 8.0-9.0 with a solution of sodium hydroxide.

-

Cool the mixture to 10-15 °C.

-

Slowly add the freshly prepared diazotized aniline solution to the alkaline solution of the monoazo intermediate over 2-3 hours.

-

Maintain the temperature at 10-15 °C and the pH at 8.0-9.0 throughout the addition.

-

After the addition, continue stirring for 4-6 hours, allowing the temperature to rise to ambient temperature.

-

Monitor the reaction for completion by TLC. The product at this stage is the diazo intermediate.

Step 5: Reduction of the Nitro Group

Objective: To reduce the nitro group of the diazo intermediate to an amino group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Diazo Intermediate | - | 1.0 |

| Sodium Sulfide | 78.04 | 1.5 - 2.0 |

| Water | 18.02 | - |

Procedure:

-

Heat the reaction mixture containing the diazo intermediate to 70-80 °C.

-

Prepare a solution of sodium sulfide (1.5-2.0 eq.) in water.

-

Slowly add the sodium sulfide solution to the reaction mixture.

-

Maintain the temperature at 70-80 °C and stir for 3-5 hours.

-

The completion of the reduction can be monitored by the disappearance of the starting material on a TLC plate.

-

The resulting mixture contains the crude this compound.

Step 6: Purification and Finishing

Objective: To isolate and purify the final product.

Procedure:

-

Salting Out: Cool the reaction mixture to room temperature. Add sodium chloride to the mixture to precipitate the dye. The amount of salt will depend on the desired purity and yield.

-

Filtration: Filter the precipitated dye using a filter press.

-

Washing: Wash the filter cake with a brine solution to remove impurities.

-

Drying: Dry the purified dye in a tray dryer or a spray dryer at a temperature of 80-90 °C until a constant weight is achieved.

-

Grinding: Grind the dried dye to a fine powder of uniform particle size using a pulverizer.

Quantitative Data

| Parameter | Value |

| Overall Yield | 75-85% |

| Purity (by spectrophotometry) | > 95% |

| Moisture Content | < 5% |

| Insoluble Matter | < 0.5% |

Manufacturing Process Flow

The industrial manufacturing of this compound follows the same chemical principles as the laboratory synthesis but is scaled up and utilizes specialized equipment for efficiency and safety.

Caption: Industrial manufacturing process for this compound.

Quality Control

The quality of the final this compound product is assessed using various analytical techniques:

-

UV-Visible Spectrophotometry: To determine the dye concentration and purity by measuring the absorbance at its maximum wavelength (λmax) in an aqueous solution.

-

High-Performance Liquid Chromatography (HPLC): To identify and quantify any impurities or by-products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups in the dye molecule.

-

Solubility Test: To ensure the dye dissolves completely in water at a specified concentration.

-

Color Fastness Tests: To evaluate the resistance of the dyed fabric to fading or color bleeding under various conditions (e.g., washing, light, perspiration).

Safety and Environmental Considerations

The manufacturing of this compound involves the handling of hazardous chemicals. Therefore, strict adherence to safety protocols is mandatory. This includes the use of personal protective equipment (PPE), adequate ventilation, and proper waste disposal procedures. The wastewater generated from the process is typically colored and contains residual chemicals, requiring appropriate treatment before discharge to meet environmental regulations.

A Technical Guide to Research-Grade Acid Green 20: Purity, Quality, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Acid Green 20 (C.I. 20495; CAS 5850-39-5). Intended for researchers, scientists, and professionals in drug development, this document outlines the key quality parameters, analytical methodologies for characterization, and potential applications in biological research.

Introduction to this compound

This compound is a synthetic, water-soluble, green anionic dye belonging to the disazo class of compounds. Its chemical structure, rich in aromatic rings and sulfonic acid groups, imparts its characteristic color and solubility. While traditionally used in the textile and leather industries, its fluorescent properties have garnered interest for potential applications in life sciences research, including cellular imaging and staining. For research applications, particularly in sensitive biological systems, stringent purity and quality control are paramount to ensure experimental reproducibility and avoid confounding results due to contaminants.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below.

| Property | Specification |

| Common Name | This compound |

| C.I. Name | This compound |

| C.I. Number | 20495 |

| CAS Number | 5850-39-5 |

| Molecular Formula | C₂₂H₁₆N₆Na₂O₇S₂ |

| Molecular Weight | 586.51 g/mol |

| Appearance | Dark green to black powder |

| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in most organic solvents.[1][2] |

Purity and Quality Specifications for Research-Grade this compound

Ensuring the quality of research-grade this compound involves the characterization of its purity and the identification and quantification of potential impurities. The synthesis of this compound involves a multi-step process, including diazotization and coupling reactions, which can introduce various impurities.[1]

The manufacturing process typically involves the diazotization of p-nitroaniline, which is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid). A second coupling reaction is then carried out with diazotized aniline, followed by a reduction of the nitro group.[1] Potential impurities may include unreacted starting materials, by-products from side reactions, and residual reagents.

The following table outlines the recommended specifications for research-grade this compound.

| Parameter | Specification | Recommended Test Method |

| Dye Content | ≥ 95% | UV-Vis Spectroscopy, HPLC-DAD |

| Moisture Content | ≤ 5% | Karl Fischer Titration |

| Water Insolubles | ≤ 0.2% | Gravimetric Analysis |

| Residual Solvents | To be reported | Headspace Gas Chromatography (HS-GC) |

| Heavy Metals | ||

| Lead (Pb) | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Arsenic (As) | ≤ 3 ppm | ICP-MS |

| Mercury (Hg) | ≤ 1 ppm | ICP-MS |

| Cadmium (Cd) | ≤ 1 ppm | ICP-MS |

| Aromatic Amines | Not detected | GC-MS or LC-MS after reductive cleavage |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound quality. The following section provides an overview of key experimental protocols.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Purity Assessment

HPLC-DAD is a powerful technique for separating and quantifying the main dye component from its impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating azo dyes.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 20 mM Ammonium acetate (B1210297) in water, pH 6.5

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent B 0 10 25 90 30 90 31 10 | 40 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: The DAD should be set to acquire spectra over a range of 200-700 nm. The chromatogram for quantification can be extracted at the maximum absorption wavelength (λmax) of this compound.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the initial mobile phase composition to prepare a stock solution. Further dilutions can be made as necessary.

UV-Vis Spectroscopy for Dye Content and Spectral Characterization

UV-Vis spectroscopy is a straightforward method for determining the dye content and confirming the spectral properties of this compound.

Methodology:

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: Deionized water.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration in deionized water.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Measure the absorbance of each standard solution at the λmax of this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the sample solution and determine the concentration using the calibration curve. The dye content can then be calculated.

-

-

Spectral Scan: Perform a full wavelength scan from 200 to 800 nm to identify the λmax and to check for the presence of any absorbing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Amine Detection

The presence of certain aromatic amines, which can be formed by the reductive cleavage of the azo bond, is a critical safety concern.

Methodology:

-

Sample Preparation (Reductive Cleavage): A sodium dithionite (B78146) solution is typically used to reduce the azo bond, releasing the constituent aromatic amines. The resulting amines are then extracted into an organic solvent (e.g., diethyl ether or toluene).

-

Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A temperature gradient is used to separate the various aromatic amines.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to a library of known aromatic amines for identification.

Visualizations

Logical Workflow for Quality Control of Research-Grade this compound

Caption: A logical workflow for the comprehensive quality control of research-grade this compound.

Applications in Research

While specific documented uses of this compound in cellular biology or drug development are not widespread in publicly available literature, its characteristics as a water-soluble, anionic, and fluorescent dye suggest potential applications in several research areas:

-

Counterstaining: In histology and cytology, it could potentially be used as a counterstain to provide contrast to primary stains.

-

Vital Staining: Depending on its membrane permeability and cytotoxicity, it might be explored for vital staining of certain cellular compartments. Acidic dyes are sometimes used for staining lysosomes.[3][4]

-

Fluorescent Probe Development: The fluorescent nature of this compound makes it a candidate for development into more specific fluorescent probes through chemical modification.

-

Flow Cytometry: As a fluorescent dye, it could be investigated for its utility in flow cytometry applications, provided its excitation and emission spectra are compatible with standard instrument configurations.

Researchers should be aware that, as with any fluorescent dye, the spectral properties (excitation and emission maxima, quantum yield, and photostability) of this compound would need to be thoroughly characterized in the intended experimental buffer system.

Conclusion

The quality and purity of reagents are fundamental to the integrity of scientific research. For a compound like this compound, transitioning from an industrial dye to a research-grade tool necessitates a rigorous quality control framework. This guide has outlined the key specifications, analytical methodologies, and potential research applications for research-grade this compound. By adhering to these guidelines, researchers can ensure the reliability and reproducibility of their experimental outcomes.

References

An In-depth Technical Guide to the Toxicological Data and Safety Handling of Acid Green 20

This guide provides a comprehensive overview of the toxicological profile and safe handling procedures for Acid Green 20 (C.I. 20495). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

-

Chemical Name: this compound

-

CAS Number: 5850-39-5[1]

-

Appearance: Dark green to green-black powder.[1]

-

Solubility: Soluble in water, slightly soluble in ethanol, and insoluble in other organic solvents.[1]

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates potential hazards upon exposure.

Summary of Toxicological Information

| Toxicological Endpoint | Finding |

| Acute Toxicity | Harmful if swallowed.[2] May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2] Acute effects may be harmful by inhalation or skin absorption.[2] |

| Skin Irritation | May cause skin irritation, particularly in sensitive individuals, with prolonged or repeated contact.[2] |

| Eye Irritation | Dust may cause eye irritation and inflammation.[2] |

| Respiratory Irritation | May cause irritation of the respiratory tract.[2] |

| Mutagenicity | Mutagenicity data has been reported.[2] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[2] |

| Teratogenicity | No information is available.[2] |

| Reproductive Toxicity | No information is available.[3] |

| Neurotoxicity | No information is available.[2] |

Detailed Toxicological Analysis

-

Acute Effects : The primary acute hazards of this compound are associated with ingestion, inhalation, and direct contact.[2] Ingestion is harmful and can lead to gastrointestinal distress.[2] Inhalation of the powder can irritate the respiratory tract, while direct contact may cause skin and eye irritation.[2] There is a noted risk of possible irreversible effects.[2]

-

Mutagenicity : Mutagenicity data for this compound has been reported, suggesting potential for inducing genetic mutations.[2] The standard protocol for assessing the mutagenicity of dyes often involves the Salmonella Mutagenicity Test (Ames test).[4]

-

Carcinogenicity : Currently, this compound is not classified as a carcinogen by major regulatory agencies.[2] However, the lack of a listing does not definitively mean it is non-carcinogenic, but rather that it has not been evaluated or classified as such by these bodies.

Experimental Protocols

General Protocol for Salmonella Mutagenicity Test (Ames Test)

While a specific protocol for this compound was not found, a general methodology for the Ames test, commonly used for dyes, is as follows:

-

Strain Selection : A set of Salmonella typhimurium strains with pre-existing mutations in the histidine synthesis gene are selected. These strains are unable to grow in a histidine-deficient medium.

-

Metabolic Activation : The test chemical (this compound) is mixed with a suspension of a selected bacterial strain. This is done both with and without a liver extract (S9 mix), which simulates metabolic processes in mammals and can convert a pre-mutagen into a mutagen.[4]

-

Incubation : The mixture is incubated at 37°C for a short period (e.g., 20 minutes).[4]

-

Plating : The incubated mixture is then plated onto a minimal agar (B569324) medium that lacks histidine.

-

Reversion Analysis : The plates are incubated for 2-3 days. The number of bacterial colonies (revertants) that have undergone a reverse mutation, enabling them to synthesize histidine and grow, is counted.

-

Data Interpretation : A significant increase in the number of revertant colonies on the test plates compared to control plates indicates that the chemical is mutagenic.

Safety and Handling

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and potential health risks.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Use process enclosures or local exhaust ventilation to control airborne levels of the powder.[2]

-

Safety showers and eyewash stations must be readily available.[2]

Personal Protective Equipment (PPE)

-

Eye Protection : Wear appropriate chemical safety goggles.[2]

-

Skin Protection : Wear chemical-resistant gloves (e.g., rubber) and protective clothing to prevent skin contact.[2]

-

Respiratory Protection : An approved respirator should be worn, especially when there is a risk of dust generation.[2]

Handling Procedures

-

Avoid generating and accumulating dust.[2]

-

Avoid all personal contact, including inhalation, ingestion, and contact with eyes and skin.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Remove and launder contaminated clothing before reuse.[2]

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed and protected from light.[2]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[2]

First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact : Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[2]

-

Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

-

Inhalation : Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

Spill and Disposal

-

Spills : For spills, immediately clean up, observing all precautions in the PPE section. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dusty conditions.[2]

-

Disposal : Waste must be disposed of in accordance with local, state, and federal regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling this compound.

References

Alternative names and synonyms for Acid green 20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Acid Green 20, a synthetic azo dye. It covers its chemical identity, alternative names, and a comprehensive experimental protocol for its decolorization. The information is intended for use in research and development settings.

Chemical Identity and Synonyms

This compound is a disodium (B8443419) salt of 4-amino-3-[(4-aminophenyl)azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonic acid.[1] It is classified as a double azo dye.[2] A comprehensive list of its identifiers and synonyms is provided in Table 1.

Table 1: Identifiers and Synonyms for this compound

| Identifier Type | Value |

| C.I. Name | C.I. This compound[2] |

| C.I. Number | 20495[2][3] |

| CAS Registry Number | 5850-39-5[2][3][4] |

| Molecular Formula | C₂₂H₁₆N₆Na₂O₇S₂[2][3][4] |

| Molecular Weight | 586.51 g/mol [2][3][4] |

| Common Synonyms | Acid Green A, Acid Green B, Weak Acid Green B, Acid Dark Green B, Acid Dark Green 6B, Acid Green N, Acid Green No 2, Akacid Green B, Anaracid Dark Green B, Atlacid Dark Green B, Atul Acid Dark Green B, Bemacid Green BD[2][3][5] |

| IUPAC Name | disodium 4-amino-3-[(4-aminophenyl)azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate[4] |

Physicochemical Properties

This compound appears as a dark green to black powder.[2] It is soluble in water, slightly soluble in ethanol, and insoluble in most other organic solvents.[2][5] The aqueous solution is a dark blue-light green.[2]

Experimental Protocol: Decolorization of this compound

The following protocol is adapted from a study on the optimization of this compound decolorization using ultrasonic irradiation in the presence of hydrogen peroxide (H₂O₂). This process is relevant for environmental remediation studies and understanding the degradation pathways of azo dyes.

Materials and Reagents

-

This compound (AG 20)

-

Hydrogen peroxide (H₂O₂, 30% w/v)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Argon gas

Equipment

-

Ultrasonic bath/processor

-

pH meter

-

Spectrophotometer

-

Standard laboratory glassware

Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.

-

Working Solution Preparation: From the stock solution, prepare the experimental working solutions of the desired concentration.

-

pH Adjustment: Adjust the initial pH of the dye solution to the desired value using H₂SO₄ or NaOH.

-

Addition of H₂O₂: Add the required concentration of H₂O₂ to the dye solution.

-

Ultrasonic Treatment: Place the solution in the ultrasonic bath and irradiate for the specified duration and power density. It is recommended to purge the solution with argon gas before sonication to remove dissolved oxygen, which can interfere with the degradation process.

-

Sample Analysis: After treatment, measure the absorbance of the solution at the maximum wavelength of this compound using a spectrophotometer to determine the extent of decolorization.

Optimized Decolorization Parameters

The study identified the following optimal conditions for the decolorization of this compound:

Table 2: Optimized Parameters for this compound Decolorization

| Parameter | Optimal Value |

| Ultrasonic Power Density | 1.08 W/mL |

| Initial pH | 4.85 |

| H₂O₂ Concentration | 1.94 mM |

| Predicted Decolorization Rate | 96.8% |

| Observed Decolorization Rate | 96.3% |

Data sourced from Zhang Z, et al. (2009). Optimization for decolorization of azo dye this compound by ultrasound and H2O2 using response surface methodology.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the decolorization of this compound.

Caption: Workflow for the decolorization of this compound.

Applications and Relevance

While primarily used as a dye in the textile and paper industries, the study of this compound's degradation is significant for environmental science and toxicology. Understanding the breakdown of azo dyes is crucial for developing effective wastewater treatment methods. For drug development professionals, the methodologies used to analyze and degrade such compounds can be informative for studies on the metabolism and clearance of drug molecules containing similar chemical moieties. Although classified as a fluorescent dye, detailed protocols for its application in biological imaging are not as readily available as for other common fluorophores.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Optimization for decolorization of azo dye this compound by ultrasound and H2O2 using response surface methodology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization for decolorization of azo dye this compound by ultrasound and H{sub 2}O{sub 2} using response surface methodology (Journal Article) | ETDEWEB [osti.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acid Green 20 in Animal Tissue Staining

Disclaimer: Extensive research did not yield established histological protocols for Acid Green 20 (C.I. 20495). This dye is primarily documented for industrial applications such as textile and leather dyeing. The following protocol is a general, representative method for the use of an acidic green dye as a counterstain in formalin-fixed, paraffin-embedded animal tissues. This protocol is based on the well-established principles of acidic dye staining in histology and should be considered a starting point for optimization and validation if using this compound for this purpose.

Introduction

Acid dyes are anionic, carrying a net negative charge, and are utilized in histology to stain basic (cationic or acidophilic) tissue components. The primary mechanism of action is the formation of electrostatic bonds between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the cytoplasm, muscle, and connective tissue. This makes acidic dyes excellent counterstains, providing a contrasting color to nuclear stains like hematoxylin (B73222), thereby allowing for clear differentiation of nuclear and cytoplasmic detail. In trichrome staining methods, acidic dyes are used to differentiate muscle fibers from collagen.

Data Presentation: Quantitative Parameters for a General Acidic Green Staining Protocol

The following table outlines suggested starting parameters for a general acidic green staining protocol. These values are based on common histological practices and will likely require optimization for this compound.

| Parameter | Value/Range | Notes |

| Fixation | 10% Neutral Buffered Formalin | Adequate for routine paraffin (B1166041) embedding. For enhanced staining, a secondary fixation in Bouin's fluid may be beneficial.[1] |

| Section Thickness | 4-6 µm | Standard thickness for routine histology. |

| Deparaffinization | Xylene, 2 changes | 5 minutes each. |

| Rehydration | Graded alcohols (100%, 95%, 70%) | 3 minutes in each, followed by a water rinse.[2] |

| Nuclear Staining | Harris' Hematoxylin | 5-10 minutes. |

| Differentiation | 1% Acid Alcohol | Brief immersion (a few seconds) to remove excess hematoxylin.[2] |

| Bluing | Scott's Tap Water Substitute | 1-2 minutes to turn nuclei blue.[2] |

| Acid Green Solution | 0.5% - 2.0% (w/v) in distilled water | A small amount of acetic acid (e.g., 0.5-1.0%) can be added to lower the pH and enhance staining.[1] |

| Staining Time | 1-5 minutes | This is highly dependent on the desired intensity and the specific dye used.[2] |

| Dehydration | Graded alcohols (95%, 100%) | 1-2 minutes in each, 2 changes.[2] |

| Clearing | Xylene or xylene substitute | 2 changes, 5 minutes each.[2] |

Experimental Protocols

This section details a generalized methodology for using an acidic green dye as a counterstain for formalin-fixed, paraffin-embedded animal tissue sections.

Materials and Reagents

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene or xylene substitute

-

Reagent alcohol (100%, 95%, and 70%)

-

Distilled water

-

Harris' Hematoxylin (or other suitable hematoxylin solution)

-

1% Acid Alcohol (1% HCl in 70% alcohol)

-

Scott's Tap Water Substitute (or other bluing agent)

-

This compound dye powder

-

Glacial Acetic Acid (optional)

-

Permanent mounting medium and coverslips

Solution Preparation

Acid Green Staining Solution (1% Aqueous)

-

Weigh 1.0 g of this compound powder.

-

Dissolve in 100 mL of distilled water.

-

Stir until fully dissolved. The solution can be filtered before use to remove any particulate matter.

-

(Optional) To enhance staining, 0.5 mL of glacial acetic acid can be added to the solution.

Staining Procedure

-

Deparaffinization and Rehydration: a. Immerse slides in xylene (or a substitute) for 2 changes of 5 minutes each.[2] b. Transfer to 100% alcohol for 2 changes of 3 minutes each.[2] c. Transfer to 95% alcohol for 2 changes of 3 minutes each.[2] d. Transfer to 70% alcohol for 3 minutes.[2] e. Rinse gently in running tap water.[2]

-

Nuclear Staining: a. Stain in Harris' Hematoxylin for 5-10 minutes.[2] b. Wash in running tap water for 1-5 minutes.[2] c. Differentiate in 1% Acid Alcohol with a few quick dips. Check microscopically until the cytoplasm is pale pink and the nuclei are well-defined.[2] d. Wash in running tap water.

-

Bluing: a. Immerse in Scott's Tap Water Substitute or another bluing agent for 1-2 minutes until nuclei turn a crisp blue.[2] b. Wash in running tap water for 5 minutes.[2]

-

Acidic Green Counterstaining: a. Immerse slides in the prepared Acid Green solution for 1-5 minutes. The optimal time will need to be determined experimentally.[2] b. Rinse briefly in distilled water to remove excess stain.[2]

-

Dehydration, Clearing, and Mounting: a. Dehydrate through 2 changes of 95% alcohol for 1 minute each.[2] b. Dehydrate through 2 changes of 100% alcohol for 2 minutes each.[2] c. Clear in 2 changes of xylene (or a substitute) for 5 minutes each.[2] d. Mount with a permanent mounting medium.

Expected Results

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, erythrocytes: Shades of Green

-

Collagen: Green

Mandatory Visualization

References

Application Notes and Protocols for Acid Green 20 as a Histological Counterstain

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acid Green 20 (C.I. 20495) is a water-soluble, anionic dye belonging to the azo class.[1][2] While its primary applications are in the dyeing of textiles like wool and silk, as well as for coloring leather and paper, its properties as an acid dye suggest potential utility as a counterstain in histological preparations.[1][3] Acid dyes, in general, are utilized in histology to provide a contrasting color to primary stains, thereby enabling the clear visualization of different cellular and tissue components.[4] They are anionic and bind to cationic (basic) components in tissue, such as the cytoplasm, muscle, and connective tissue.[4]

Disclaimer: Extensive literature research did not yield established protocols for the specific use of this compound as a counterstain in histology. The following application notes and protocols are based on the general principles of acid dye counterstaining and are adapted from established procedures for other green acid dyes like Light Green SF Yellowish and Fast Green FCF.[4][5][6] Optimization of staining parameters is crucial for achieving desired results with this compound.

Principle of Staining

The primary mechanism of staining with acid dyes is the electrostatic interaction between the negatively charged dye molecules (anions) and positively charged (cationic) tissue components, primarily the amino groups of proteins.[4] The intensity of this staining is pH-dependent, with an acidic environment enhancing the reaction by increasing the number of positively charged groups in the tissue proteins.[4] In a typical histological workflow, a primary stain, such as hematoxylin (B73222), is used to stain cell nuclei blue to purple. A counterstain, like this compound, is then applied to stain the cytoplasm and extracellular matrix in a contrasting color, in this case, green.

Data Presentation

As no specific quantitative data for this compound as a histological counterstain is available, the following table provides a general comparison of commonly used green acid dye counterstains.

| Feature | Light Green SF Yellowish | Fast Green FCF | Naphthol Green B | This compound (Predicted) |

| C.I. Number | 42095[5] | 42053[6] | 10020 | 20495[1] |

| Dye Class | Triarylmethane[7] | Triarylmethane[6] | Nitroso | Azo[2] |

| Common Applications | Papanicolaou, Masson's Trichrome, Gomori Trichrome[5] | Masson's Trichrome, Counterstaining[6] | Collagen staining, Trichrome methods | General counterstaining (requires optimization) |

| Color | Bright Green[5] | Brilliant Green[8] | Green | Dark blue-green[1] |

| Fading | Prone to fading[8] | More resistant to fading than Light Green SF[8] | Data not available | Data not available |

| Solubility | Water, Ethanol[9] | Water, Ethanol[8] | Water | Water, slightly soluble in alcohol[1] |

Experimental Protocols

Preparation of this compound Staining Solution (0.1% w/v)

Materials:

-

This compound powder (C.I. 20495)

-

Distilled or deionized water

-

Glacial acetic acid

-

Graduated cylinders

-

Beakers

-

Stirring plate and stir bar

-

Filter paper

Procedure:

-

Weigh 0.1 g of this compound powder and place it in a beaker.

-

Add 100 ml of distilled or deionized water.

-

Stir the solution until the dye is completely dissolved. Gentle heating may be applied if necessary.

-

Add 0.1-0.2 ml of glacial acetic acid to the solution to lower the pH and enhance staining.

-

Filter the solution using filter paper before use to remove any undissolved particles.

-

Store the solution in a tightly sealed container at room temperature, protected from light.

General Protocol for Hematoxylin and this compound Counterstaining

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Harris' Hematoxylin or other suitable hematoxylin solution

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Scott's Tap Water Substitute or running tap water

-

Prepared 0.1% this compound staining solution

-

Graded series of ethanol (B145695) (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-10 minutes.[4]

-

Wash in running tap water for 1-5 minutes.[4]

-

Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.[4]

-

Wash in running tap water.[4]

-

"Blue" the sections in Scott's Tap Water Substitute for 1-2 minutes or in running tap water for 5 minutes.[4]

-

Wash in running tap water for 5 minutes.[4]

-

-

Counterstaining:

-

Immerse slides in the 0.1% this compound solution for 1-3 minutes. Note: This is a starting point and the optimal time will need to be determined empirically.

-

Wash briefly in distilled water to remove excess stain.[4]

-

-

Dehydration, Clearing, and Mounting:

Expected Results:

-

Nuclei: Blue to purple

-

Cytoplasm, muscle, and connective tissue: Shades of green

-

Erythrocytes: May stain green

Mandatory Visualizations

Caption: General workflow for histological staining of paraffin-embedded tissues.

Caption: Principle of electrostatic interaction in acid dye staining.

References

- 1. This compound|CAS NO.5850-39-5 [chinainterdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Acid Dark Green B - Acid Green B from Emperor Chem [emperordye.com]

- 4. benchchem.com [benchchem.com]

- 5. biognost.com [biognost.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. stainsfile.com [stainsfile.com]

- 9. Light green SF yellowish | C37H34N2Na2O9S3 | CID 21223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acid Green 20 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Acid Green 20 is an industrial dye primarily used in the textile and paper industries. While classified as a fluorescent dye by some chemical suppliers, its application in fluorescence microscopy is not well-documented in scientific literature. The following application notes and protocols are based on the known chemical properties of this compound and general principles of fluorescence microscopy. These are intended to serve as a starting point for research and development, and extensive optimization and validation are required for any specific application.

Introduction

This compound, also known as C.I. 20495, is a water-soluble, disulfonated diazo dye.[1] Its chemical structure, containing aromatic rings and an azo linkage (-N=N-), provides the basis for its chromophoric properties. While many azo dyes are known for their strong absorbance in the visible spectrum, some also exhibit fluorescence. The potential utility of this compound in fluorescence microscopy lies in its water solubility, which makes it suitable for live-cell imaging, and its affordability as an industrial chemical. However, the fluorescence quantum yield of many azo dyes can be low due to non-radiative decay pathways.

Physicochemical and Putative Photophysical Properties

| Property | Value / Estimated Value | Reference / Note |

| Chemical Formula | C₂₂H₁₆N₆Na₂O₇S₂ | [1] |

| Molar Mass | 586.51 g/mol | [1] |

| CAS Number | 5850-39-5 | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1] |

| Appearance | Dark green to black powder | [1] |

| Estimated Excitation Max (λex) | ~480 - 500 nm | Based on green dye characteristics |

| Estimated Emission Max (λem) | ~510 - 530 nm | Based on green dye characteristics |

| Estimated Molar Absorptivity (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | Typical range for organic dyes |

| Estimated Quantum Yield (Φ) | < 0.1 | Azo dyes often have low quantum yields |

Potential Applications in Fluorescence Microscopy

Based on its chemical nature, this compound could potentially be explored for the following applications in fluorescence microscopy, with the caveat that its efficacy is currently unproven.

-

Counterstaining: Its water solubility and potential to stain cytoplasm could make it a candidate for a general cytoplasmic counterstain in fixed-cell imaging, complementing nuclear stains like DAPI or Hoechst.

-

Vital Staining/Toxicity Assays: As a cell-impermeant sulfonated dye, it could potentially be used as a vital stain to differentiate between live and dead cells, similar to Trypan Blue. Dead cells with compromised membranes would allow the dye to enter and stain intracellular components.

-

Tracer Dye: In studies of cellular uptake or membrane permeability, this compound could be used as a tracer dye to monitor these processes.

Experimental Protocols (Hypothetical)

The following protocols are suggested starting points for investigating the use of this compound in fluorescence microscopy. Optimization of dye concentration, incubation time, and imaging parameters will be critical.

General Stock Solution Preparation

-

Powder Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powdered dye. The material safety data sheet (MSDS) indicates that it may cause eye and skin irritation and is harmful if swallowed.[2]

-

Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, deionized water or phosphate-buffered saline (PBS).

-

Storage: Store the stock solution protected from light at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol for Fixed-Cell Cytoplasmic Counterstaining

This protocol is designed for cultured cells grown on coverslips.

-

Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Incubate the cells with a working solution of 1-10 µM this compound in PBS for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).

Protocol for Live/Dead Cell Staining (Vitality Assay)

This protocol is for assessing cell viability in a suspension of cultured cells.

-

Cell Preparation: Prepare a single-cell suspension in a serum-free medium or PBS.

-

Staining: Add this compound stock solution to the cell suspension to a final concentration of 1-5 µM.

-

Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.

-

Imaging: Place a small volume of the cell suspension on a microscope slide and cover with a coverslip. Immediately image using a fluorescence microscope. Live cells should exclude the dye and appear dark, while dead cells with compromised membranes should show green fluorescence.

-